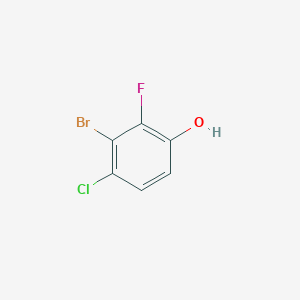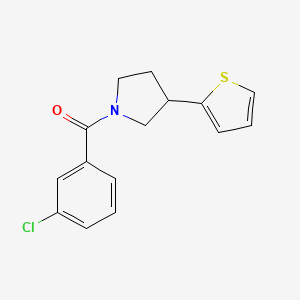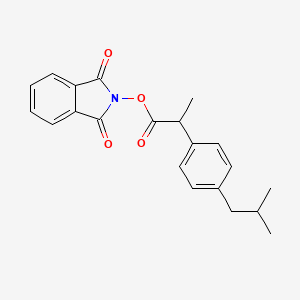
(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate” is a chemical compound with the molecular formula C21H21NO4 . It has a molecular weight of 351.39574 . The compound is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H21NO4/c1-13(2)12-15-8-10-16(11-9-15)14(3)21(25)26-22-19(23)17-6-4-5-7-18(17)20(22)24/h4-11,13-14H,12H2,1-3H3 . This code provides a specific description of the compound’s molecular structure. For a visual representation, it would be best to refer to a chemical database or software that can generate a 3D structure from the InChI code.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 351.4 . The compound is stored in an inert atmosphere at 2-8°C . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database.Wissenschaftliche Forschungsanwendungen
Crystallographic Insights
The compound exhibits interesting crystallographic properties. For example, in N‐Phthaloyl‐dl‐alanine, a related compound, the propanoic acid and planar phthaloyl moieties adopt a staggered conformation, forming centrosymmetric dimers linked by hydrogen bonds (Wheeler, Gordineer, & Deschamps, 2004). Similarly, the 1,3-dioxoisoindolin-2-yl unit in (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid is planar and oriented at a specific dihedral angle to the carboxylate group, demonstrating its potential for forming stable molecular structures (Raza, Tahir, Saddiqa, Danish, & Iqbal, 2009).
Antimicrobial Properties
Compounds derived from 1,3-dioxoisoindolin-2-yl have shown promise in antimicrobial applications. A study on the synthesis of 4-aminophenylacetic acid derivatives, which utilized (dioxoisoindolin-2-yl)phenylacetic acid, reported that some of the compounds exhibited promising antimicrobial activities (Bedair et al., 2006).
Anti-Proliferative Activity
The molecule's derivatives have been explored for anti-proliferative activities. Research involving cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as starting materials for new heterocyclic compounds indicated significant in-vitro anti-proliferative activity against human epithelial cell lines without harming normal fibroblasts (Hekal, Ali, & Abu El‐Azm, 2020).
Polyamide Synthesis
1,3-Dioxoisoindolin-2-yl units have been used in the synthesis of new classes of optically active polyamides, which are characterized by high yields and specific thermal properties, demonstrating the compound's utility in advanced polymer synthesis (Isfahani, Faghihi, Hajibeygi, & Bokaei, 2010).
Corrosion Inhibition
Derivatives of 1,3-dioxoisoindolin-2-yl have been evaluated as corrosion inhibitors for carbon steel in acidic environments. The synthesized compounds displayed high inhibition efficiency and were analyzed for their thermodynamic functions, indicating their potential as effective corrosion inhibitors (Shamaya, Al-jeilawi, & Khudhair, 2021).
Anti-inflammatory Applications
A study on the synthesis of acetic acid derivatives as anti-inflammatory agents highlighted the potential of 1,3-dioxoisoindolin-2-yl derivatives in medicinal chemistry. These compounds showed significant anti-inflammatory activity in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-[4-(2-methylpropyl)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)12-15-8-10-16(11-9-15)14(3)21(25)26-22-19(23)17-6-4-5-7-18(17)20(22)24/h4-11,13-14H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRYGIOMYBGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate | |
CAS RN |
2140889-61-6 |
Source


|
| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


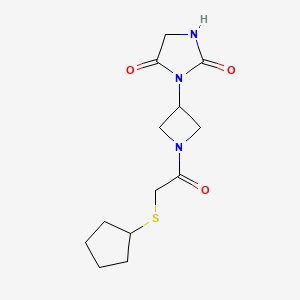

![(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2773898.png)
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2773900.png)
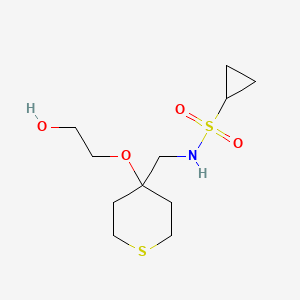

![5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773903.png)


